[(1R,2S,5R,8S,9S)-1-hydroxy-4,4,8-trimethyl-9-tricyclo[6.3.1.02,5]dodecanyl] acetate
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Overview
Description
[(1R,2S,5R,8S,9S)-1-hydroxy-4,4,8-trimethyl-9-tricyclo[631It is known for its distinctive woody and spicy aroma and is commonly used in the fragrance and flavor industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2S,5R,8S,9S)-1-hydroxy-4,4,8-trimethyl-9-tricyclo[6.3.1.02,5]dodecanyl] acetate typically involves the acetylation of caryophyllene oxide. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions include maintaining the temperature at around 60-70°C and stirring the mixture for several hours until the reaction is complete .
Industrial Production Methods
In industrial settings, the production of this compound is often achieved through the extraction of essential oils from natural sources such as clove, basil, and rosemary. The extracted oils are then subjected to fractional distillation to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
[(1R,2S,5R,8S,9S)-1-hydroxy-4,4,8-trimethyl-9-tricyclo[6.3.1.02,5]dodecanyl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form caryophyllene oxide.
Reduction: Reduction reactions can convert the acetate group to a hydroxyl group.
Substitution: The acetate group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
Oxidation: Caryophyllene oxide.
Reduction: Caryophyllene alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
[(1R,2S,5R,8S,9S)-1-hydroxy-4,4,8-trimethyl-9-tricyclo[6.3.1.02,5]dodecanyl] acetate has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of other complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various ailments.
Industry: Utilized in the production of fragrances, flavors, and cosmetics.
Mechanism of Action
The mechanism of action of [(1R,2S,5R,8S,9S)-1-hydroxy-4,4,8-trimethyl-9-tricyclo[6.3.1.02,5]dodecanyl] acetate involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and microbial processes. The compound’s ability to penetrate cell membranes allows it to interact with intracellular targets, leading to its observed biological effects .
Comparison with Similar Compounds
[(1R,2S,5R,8S,9S)-1-hydroxy-4,4,8-trimethyl-9-tricyclo[6.3.1.02,5]dodecanyl] acetate can be compared with other similar compounds such as:
Caryophyllene oxide: Similar in structure but lacks the acetate group.
Caryophyllene alcohol: Similar but with a hydroxyl group instead of an acetate group.
Humulene: Another sesquiterpene with a different ring structure.
The uniqueness of this compound lies in its specific structural arrangement and functional groups, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C17H28O3 |
---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
[(1R,2S,5R,8S,9S)-1-hydroxy-4,4,8-trimethyl-9-tricyclo[6.3.1.02,5]dodecanyl] acetate |
InChI |
InChI=1S/C17H28O3/c1-11(18)20-14-6-8-17(19)10-16(14,4)7-5-12-13(17)9-15(12,2)3/h12-14,19H,5-10H2,1-4H3/t12-,13+,14+,16+,17-/m1/s1 |
InChI Key |
LRFYCTLMXJJJHZ-UAHISNFZSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@]2(C[C@@]1(CC[C@@H]3[C@@H]2CC3(C)C)C)O |
Canonical SMILES |
CC(=O)OC1CCC2(CC1(CCC3C2CC3(C)C)C)O |
Origin of Product |
United States |
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